molecular formula C15H12FNO3 B6404815 4-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% CAS No. 1261989-43-8

4-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%

Cat. No. B6404815
CAS RN: 1261989-43-8
M. Wt: 273.26 g/mol
InChI Key: SCQWLHVRILDWOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% (4F-2-3NMPCPBA-95) is an organic compound used in various scientific research applications. It is a white, crystalline solid with a molecular weight of 309.3 g/mol and a melting point of 173-174°C. 4F-2-3NMPCPBA-95 is a derivative of benzoic acid, in which the carboxylic acid group is replaced by an N-methylaminocarbonyl group. It is soluble in water and other organic solvents, and has a variety of applications in chemical synthesis, biochemistry, and pharmacology.

Scientific Research Applications

4F-2-3NMPCPBA-95 has a variety of applications in scientific research. It is used as a reactant in the synthesis of various compounds, such as 4-fluoro-2-methoxy-4-methylbenzoic acid and 4-fluoro-2-methyl-4-methoxybenzoic acid. It is also used as a reagent in the synthesis of various organic compounds, such as 4-fluoro-2-methyl-4-methoxybenzaldehyde and 4-fluoro-2-methyl-4-methoxybenzamide. In addition, 4F-2-3NMPCPBA-95 is used as a starting material in the synthesis of various pharmaceuticals, such as 4-fluoro-2-methyl-4-methoxybenzamide.

Mechanism of Action

4F-2-3NMPCPBA-95 is an organic compound that can be used in various scientific research applications. Its mechanism of action is based on its ability to form covalent bonds with other molecules. It can form covalent bonds with other molecules through its carboxylic acid group, which is replaced by an N-methylaminocarbonyl group. This allows it to react with other molecules and form new compounds.
Biochemical and Physiological Effects
4F-2-3NMPCPBA-95 is an organic compound that can be used in various scientific research applications. Its biochemical and physiological effects are not well-understood, but it is known to be relatively non-toxic and non-irritating. It has been used in laboratory experiments to study the effects of various drugs on cell cultures. It has also been used in studies of the effects of various compounds on enzymes and other proteins.

Advantages and Limitations for Lab Experiments

4F-2-3NMPCPBA-95 is an organic compound that can be used in various scientific research applications. Its advantages for laboratory experiments include its low toxicity and non-irritating properties, its easy availability, and its relatively low cost. Its limitations include its relatively low solubility in water and other organic solvents, and its relatively low reactivity with other molecules.

Future Directions

There are many potential future directions for research involving 4F-2-3NMPCPBA-95. These include further studies of its biochemical and physiological effects, as well as its potential applications in the synthesis of various pharmaceuticals and other organic compounds. Additionally, further research could be conducted to explore the potential of 4F-2-3NMPCPBA-95 as a reactant in various chemical reactions. Finally, further research could be conducted to explore the potential of 4F-2-3NMPCPBA-95 as a starting material in the synthesis of various organic compounds.

Synthesis Methods

4F-2-3NMPCPBA-95 can be synthesized from either 4-fluorobenzaldehyde or 4-fluorobenzoic acid, both of which are commercially available. The synthesis is carried out in two steps. First, 4-fluorobenzaldehyde is reacted with N-methylformamide in the presence of a base catalyst to form 4-fluoro-2-(N-methylaminocarbonyl)benzoic acid. This reaction is carried out at a temperature of 80-90°C for 10-15 minutes. In the second step, the resulting product is reacted with acetic anhydride in the presence of a base catalyst to form 4F-2-3NMPCPBA-95. This reaction is carried out at a temperature of 80-90°C for 15-20 minutes.

properties

IUPAC Name

4-fluoro-2-[3-(methylcarbamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c1-17-14(18)10-4-2-3-9(7-10)13-8-11(16)5-6-12(13)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQWLHVRILDWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690643
Record name 5-Fluoro-3'-(methylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261989-43-8
Record name 5-Fluoro-3'-(methylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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